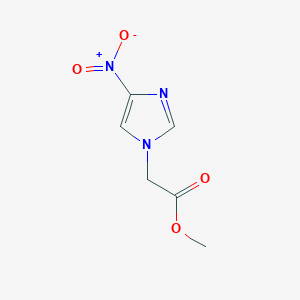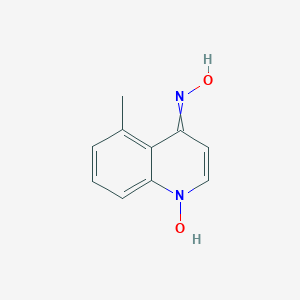
4-(Hydroxyamino)-5-methylquinoline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxyamino)-5-methylquinoline 1-oxide, commonly known as HMAQO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMAQO is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry for the synthesis of various drugs. HMAQO has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of HMAQO is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components, including DNA. HMAQO has been shown to induce DNA damage through the formation of 8-oxoguanine, a common marker of oxidative DNA damage. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its potential as a cancer therapeutic.
生化和生理效应
HMAQO has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to induce DNA damage, HMAQO has been shown to inhibit the activity of certain enzymes involved in DNA repair, including poly(ADP-ribose) polymerase (PARP) and DNA ligase III. HMAQO has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HMAQO has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using HMAQO in lab experiments is its ability to induce DNA damage in a dose-dependent manner. This allows researchers to study the effects of DNA damage on cellular processes, such as DNA repair and apoptosis. Additionally, HMAQO has been found to have a relatively low toxicity profile, making it a safe and effective tool for scientific research. However, one limitation of using HMAQO is its relatively complex synthesis process, which can be time-consuming and require specialized equipment.
未来方向
There are several potential future directions for research involving HMAQO. One area of interest is in the development of HMAQO-based therapeutics for the treatment of cancer. HMAQO has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair, making it a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action of HMAQO and its effects on cellular processes, such as DNA repair and apoptosis. Finally, the development of more efficient and cost-effective synthesis methods for HMAQO could facilitate its use in scientific research and potential therapeutic applications.
合成方法
HMAQO can be synthesized through a multi-step process that involves the reaction of 5-methylquinoline with various reagents to produce the desired product. One commonly used method involves the reaction of 5-methylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then oxidized using hydrogen peroxide and sodium hydroxide to produce HMAQO.
科学研究应用
HMAQO has been found to have a range of potential applications in scientific research. One area of interest is in the study of DNA damage and repair mechanisms. HMAQO has been shown to induce DNA damage in a dose-dependent manner, making it a useful tool for investigating the mechanisms of DNA repair. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, making it a potential therapeutic agent for cancer treatment.
属性
CAS 编号 |
13442-07-4 |
|---|---|
产品名称 |
4-(Hydroxyamino)-5-methylquinoline 1-oxide |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
InChI 键 |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
规范 SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



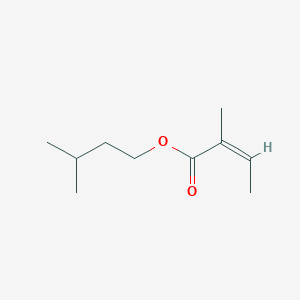

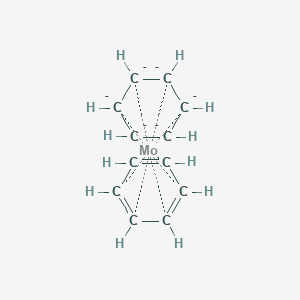

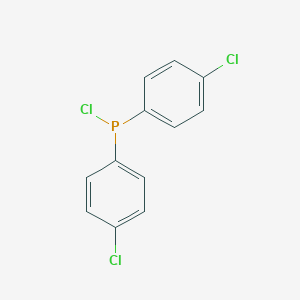
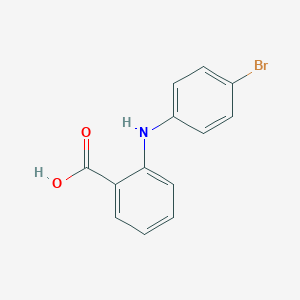
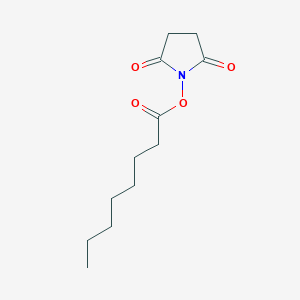
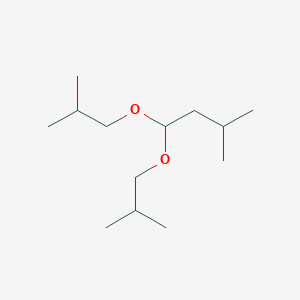
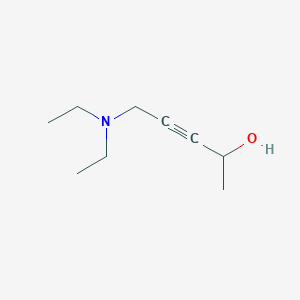
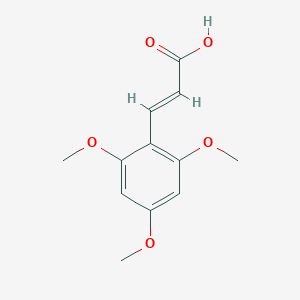
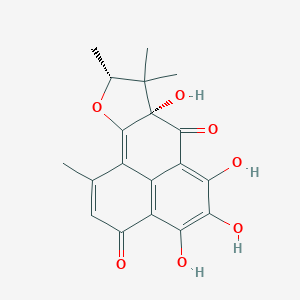
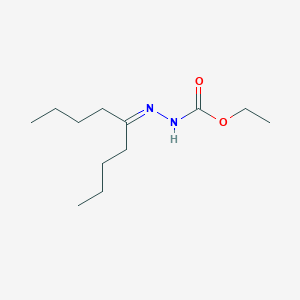
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
